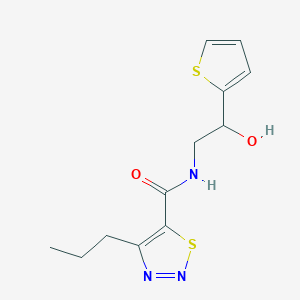

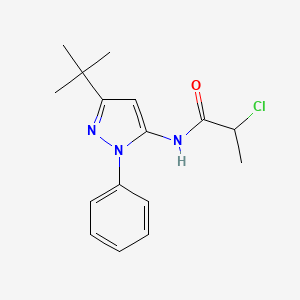

![molecular formula C20H24N4O3 B2487821 benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate CAS No. 2320474-46-0](/img/structure/B2487821.png)

benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule of interest is a derivative involving complex bicyclic structures and carbamate functionalities. It falls within the broader category of compounds studied for their potential pharmacological activities and chemical reactivity. Research into such compounds often explores their synthesis, molecular structure, chemical reactions, and physical and chemical properties for potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related carbamate compounds often involves multi-step chemical processes, including the use of benzimidazole, thiazole, and benzothiazole derivatives. A study detailed the synthesis of carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol, indicating the complexity and the precision required in synthesizing such molecules (Iriepa & Bellanato, 2011).

Molecular Structure Analysis

Structural and conformational analysis of these compounds is critical, often involving NMR, IR spectroscopy, and X-ray crystallography to elucidate their precise configurations. For example, the crystal structure of specific carbamates derived from azabicyclic chloroformates and primary heterocyclic amines was investigated, showcasing the importance of understanding the spatial arrangement of atoms within such molecules (Iriepa et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be complex, including intramolecular hydrogen abstraction and reactions with isocyanates to form carbamoyl derivatives. These reactions not only demonstrate the compounds' reactivity but also their potential for forming diverse chemical structures with varying biological activities (Stevens et al., 1984).

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

Research on novel hybrid molecules, including those with benzimidazole-oxadiazole structures, demonstrates promising antimicrobial activities. Compounds showing significant activity against Mycobacterium tuberculosis suggest potential applications in antitubercular therapies. These compounds exhibit potency superior to standard drugs, indicating their relevance in developing new antimicrobial agents. Preliminary toxicity assessments reveal non-toxicity at higher concentrations, suggesting a favorable therapeutic index (Shruthi et al., 2016).

Antitumor Applications

The synthesis and evaluation of imidazotetrazine derivatives reveal broad-spectrum antitumor agents, indicating the utility of similar chemical structures in cancer research. These compounds show curative activity against leukemia, underscoring their potential as prodrug modifications for cancer therapeutics (Stevens et al., 1984).

Synthesis of Heterocyclic Compounds

Research into the synthesis of isoxazoline-based carbocyclic nucleosides from cyclohexadiene through nitrosocarbonyl chemistry illustrates the chemical versatility of compounds with similar backbones. These findings contribute to the broader field of nucleoside analog synthesis, important for developing therapeutic agents (Quadrelli et al., 2007).

Catalytic and Synthetic Chemistry

Studies on diazabicyclo octanium diacetate as a catalyst for the synthesis of trisubstituted imidazoles highlight the importance of such compounds in facilitating efficient and environmentally friendly chemical reactions. This research enhances our understanding of catalytic processes essential for synthesizing complex organic molecules (Fekri et al., 2021).

Neuropharmacology

Investigations into T-type calcium channel inhibitors for treating neuropathic pain involve the synthesis of azabicyclo hexane derivatives. These compounds, particularly those with specific aryl substitutions, exhibit potent in vitro efficacy and pain alleviation in animal models, underscoring their potential in neuropharmacological applications (Kim & Nam, 2016).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.

Orientations Futures

This involves predicting potential future applications of the compound based on its properties and behavior.

Please consult with a professional chemist or a reliable source for accurate information. This is a complex topic and requires specialized knowledge to fully understand.

Propriétés

IUPAC Name |

benzyl N-[2-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c25-19(12-22-20(26)27-13-15-4-2-1-3-5-15)24-16-6-7-17(24)11-18(10-16)23-9-8-21-14-23/h1-5,8-9,14,16-18H,6-7,10-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPQNHGBMNSUOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

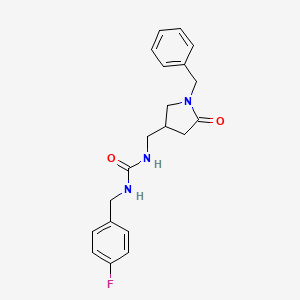

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2487739.png)

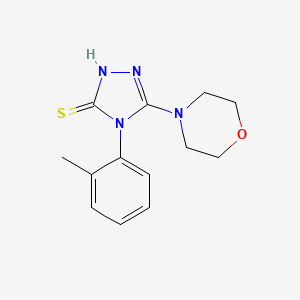

![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)

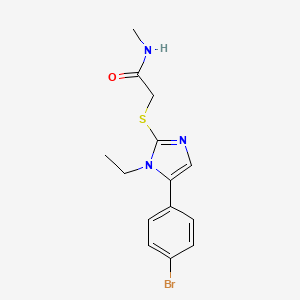

![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)

![5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid](/img/structure/B2487748.png)

![3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2487753.png)

![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)